molecular formula C19H19NO2 B1529223 1-(4-(Benzyloxy)-3-methoxyphenyl)-cyclobutanecarbonitrile CAS No. 1260902-74-6

1-(4-(Benzyloxy)-3-methoxyphenyl)-cyclobutanecarbonitrile

Cat. No. B1529223
M. Wt: 293.4 g/mol
InChI Key: COPQAGFOEXLJAH-UHFFFAOYSA-N
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Description

This compound is an organic molecule with a cyclobutanecarbonitrile core, which is a type of cyclic compound. It also has a benzyloxy and a methoxy group attached to a phenyl ring .


Synthesis Analysis

The synthesis of such compounds often involves multi-step chemical reactions, leveraging methods such as benzylation, reduction, bromination, and various coupling reactions .


Molecular Structure Analysis

The molecular structure of compounds like this is characterized by the presence of a cyclobutanecarbonitrile core and the addition of benzyloxy and methoxy groups influences the electronic distribution across the molecule.


Chemical Reactions Analysis

Compounds with similar structures participate in various chemical reactions, including those that lead to the synthesis of biologically active molecules .


Physical And Chemical Properties Analysis

The physical properties of similar compounds, such as melting point, solubility, and crystallinity, are crucial for its application in various fields.

Scientific Research Applications

Palladium-Catalyzed Synthesis

  • The use of palladium(0) complexes for catalyzing reactions with various substituted benzene-1,2-diols, including those similar to 1-(4-(Benzyloxy)-3-methoxyphenyl)-cyclobutanecarbonitrile, is noted. This method yields substituted 2-vinyl-2,3-dihydro-benzo[1,4]dioxins, indicating its utility in complex organic syntheses (Massacret et al., 1999).

Crystal Structure Analysis

  • In-depth crystal structure determination of compounds structurally related to 1-(4-(Benzyloxy)-3-methoxyphenyl)-cyclobutanecarbonitrile has been conducted, providing insights into the molecular configuration and intermolecular interactions of such compounds (Moustafa & Girgis, 2007).

Photoluminescent Properties

  • Research on compounds like 1,4-bis-(α-cyano-4-methoxystyryl)benzenes shows significant photoluminescence, indicating potential applications in the field of photophysical materials and light-emitting devices (Lowe & Weder, 2002).

Cyclobutane Derivatives

  • The synthesis and study of various cyclobutane derivatives, which share structural similarities with 1-(4-(Benzyloxy)-3-methoxyphenyl)-cyclobutanecarbonitrile, suggest applications in the development of new organic compounds with unique properties (Sato, Inaba, Ebine & Tsunetsugu, 1980).

Synthesis of β-Dipeptides

  • The synthesis of methyl 2-benzyloxycarbonylamino-(1S,2R)-cyclobutane-1-carboxylate starting from related compounds has implications in peptide chemistry and the development of novel amino acid derivatives (Izquierdo et al., 2002).

Equilibrium Polymerization

  • The polymerization kinetics of compounds with structural features similar to 1-(4-(Benzyloxy)-3-methoxyphenyl)-cyclobutanecarbonitrile, such as 7-(alkoxycarbonyl)-7-cyano-1,4-benzoquinone methides, reveal their potential in the development of new polymeric materials (Itoh et al., 1998).

Electron Transfer in Photoreactions

  • Research on the electron transfer resulting from excitation in certain styrene derivatives demonstrates the complex photochemical behavior of compounds related to 1-(4-(Benzyloxy)-3-methoxyphenyl)-cyclobutanecarbonitrile, which can inform the understanding of photochemical processes (Kojima, Sakuragi & Tokumaru, 1989).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. It’s important to refer to the Safety Data Sheet (SDS) for the specific compound for accurate information .

properties

IUPAC Name

1-(3-methoxy-4-phenylmethoxyphenyl)cyclobutane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c1-21-18-12-16(19(14-20)10-5-11-19)8-9-17(18)22-13-15-6-3-2-4-7-15/h2-4,6-9,12H,5,10-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COPQAGFOEXLJAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2(CCC2)C#N)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Benzyloxy)-3-methoxyphenyl)-cyclobutanecarbonitrile

Synthesis routes and methods

Procedure details

To a solution of 2-(4-(benzyloxy)-3-methoxyphenyl)acetonitrile (3.1 g, 12.24 mmol) in dichloromethane (30 mL) was added sodium hydroxide (30 mL, 50% aqueous solution, 367 mmol), TBAB (0.99 g, 3.06 mmol) and then with 1,3-dibromopropane (2 mL, 19.58 mmol). The reaction was stirred at room temperature for 72 hours. The layers were separated, organic layer was dried (MgSO4) and concentrated. Purification by flash chromatography (silica gel, 5-25% EtOAc/hexane) afforded 1-(4-(benzyloxy)-3-methoxyphenyl)cyclobutanecarbonitrile (1.8 g, 50%). MS (ESI) m/z 294 (M+H)+.
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.99 g
Type
catalyst
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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